(-)SHIN2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

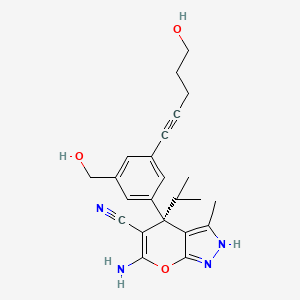

C23H26N4O3 |

|---|---|

分子量 |

406.5 g/mol |

IUPAC 名称 |

(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27)/t23-/m1/s1 |

InChI 键 |

IWUCUJZMKDHLOF-HSZRJFAPSA-N |

手性 SMILES |

CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N |

规范 SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N |

产品来源 |

United States |

Foundational & Exploratory

(-)SHIN2 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of SHIN2

Introduction

One-carbon (1C) metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and for methylation reactions, thereby supporting fundamental cellular processes like DNA replication, repair, and epigenetic regulation.[1][2][3] A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF, a primary donor of one-carbon units.[1][3]

In many types of cancer, the demand for one-carbon units is significantly elevated to sustain rapid cell proliferation.[4] Consequently, the mitochondrial isoform, SHMT2, is frequently overexpressed in various malignancies and is associated with tumor progression, making it a promising target for anticancer therapies.[2][4] SHIN2 is a small-molecule inhibitor of SHMT.[5] It is important to note that SHIN2 exists as two enantiomers: (+)SHIN2 is the active inhibitor of SHMT, while (-)SHIN2 is considered the inactive enantiomer.[6][7] This guide will focus on the mechanism of action of the active enantiomer, (+)SHIN2, hereafter referred to as SHIN2.

Core Mechanism of Action: Inhibition of SHMT2 and Disruption of One-Carbon Metabolism

The primary mechanism of action of SHIN2 is the direct inhibition of the mitochondrial enzyme SHMT2.[1][8] By binding to SHMT2, SHIN2 blocks its catalytic activity, leading to a cascade of metabolic disruptions centered around the one-carbon pathway.

The immediate consequences of SHMT2 inhibition by SHIN2 are:

-

Reduced Glycine Synthesis: The conversion of serine to glycine is blocked, leading to a decrease in intracellular glycine levels.[1][6]

-

Depletion of 5,10-methylene-THF: The production of 5,10-methylene-THF, a crucial one-carbon donor, is significantly reduced.[1]

-

Disruption of Nucleotide Synthesis: The depletion of 5,10-methylene-THF impairs the de novo synthesis of purines and the pyrimidine thymidylate, which are essential building blocks for DNA and RNA.[2][3] This leads to an accumulation of purine intermediates upstream of the one-carbon-dependent steps.[3]

This direct inhibition of the one-carbon metabolic pathway forms the foundation of SHIN2's anti-proliferative effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oncoprotein SET promotes serine-derived one-carbon metabolism by regulating SHMT2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (-)SHIN2 as a Negative Control for the SHMT Inhibitor (+)SHIN2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (+)SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and the critical role of its inactive enantiomer, (-)SHIN2, as a negative control. The stereoselective nature of SHMT inhibition by (+)SHIN2 necessitates the use of this compound to differentiate on-target effects from non-specific chemical activities. This guide details the underlying signaling pathways, presents quantitative data comparing the two enantiomers, and provides detailed experimental protocols for their use in research and drug development.

Introduction: The Principle of Stereoselective Inhibition

(+)SHIN2 is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] SHMT enzymes are pivotal in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine to glycine while transferring a one-carbon unit to tetrahydrofolate (THF).[2][3] This pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules essential for cell proliferation.[4] Due to the upregulation of SHMT, particularly the mitochondrial isoform SHMT2, in various cancers, it has emerged as a promising target for anticancer therapy.[2][5]

A key feature of SHIN2 is its stereoisomerism. The molecule exists as two enantiomers: (+)SHIN2 and this compound.[6] Biological activity is highly stereoselective, with only the (+) enantiomer effectively inhibiting SHMT.[1] Its counterpart, this compound, is considered the inactive enantiomer.[1][5] This characteristic makes this compound an ideal negative control in experimental settings. By comparing the effects of the active (+) enantiomer to the inactive (-) enantiomer, researchers can confidently attribute observed biological outcomes to the specific inhibition of SHMT, thereby ruling out potential off-target effects, cellular responses to the chemical scaffold, or other experimental artifacts.

Core Signaling Pathway: One-Carbon Metabolism and SHMT Inhibition

One-carbon metabolism is a complex network of interconnected pathways that provides one-carbon units for various biosynthetic processes. The SHMT-catalyzed reaction is a central node in this network.

-

Serine Catabolism: SHMT utilizes serine and the cofactor tetrahydrofolate (THF). It cleaves serine into glycine and transfers the resulting one-carbon unit to THF, producing 5,10-methylene-THF (5,10-CH2-THF).[2]

-

Nucleotide Synthesis: The 5,10-CH2-THF is a crucial donor of one-carbon units for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[5]

-

Inhibition by (+)SHIN2: (+)SHIN2 competitively inhibits SHMT, blocking the production of both glycine and 5,10-CH2-THF from serine.[1]

-

Metabolic Consequences: This blockade leads to a depletion of downstream products required for proliferation, such as ATP, GTP, and dTTP.[1][7] Concurrently, substrates upstream of the inhibited steps, including serine and purine biosynthesis intermediates like GAR and AICAR, accumulate.[1]

-

Role of this compound: As the inactive enantiomer, this compound does not inhibit SHMT and therefore does not induce these characteristic metabolic alterations, even at high concentrations.[1]

Quantitative Data Presentation

The following tables summarize the differential effects of (+)SHIN2 and this compound, highlighting the stereoselective nature of SHMT inhibition.

Table 1: In Vitro Potency of SHIN2 Enantiomers in Cancer Cell Lines

| Cell Line | Compound | Target | IC₅₀ (nM) | Citation |

| HCT116 (Colon Cancer) | (+)SHIN2 | SHMT | 300 | [1][7] |

| HCT116 (Colon Cancer) | This compound | SHMT | Inactive | [1] |

| Molt4 (T-ALL) | (+)SHIN2 | SHMT | 89 | [7] |

Table 2: Comparative Cellular Effects of SHIN2 Enantiomers (2 µM, 24h)

| Effect | (+)SHIN2 | This compound | Key Outcome | Citation |

| Cell Proliferation | Blocked | No effect | Demonstrates stereoselective anti-proliferative activity. | [1] |

| Cell Cycle | S-phase arrest | No effect | Inhibition of nucleotide synthesis halts DNA replication. | [7] |

| Metabolite Levels | ||||

| Serine | Increased | No change | Upstream substrate accumulation. | [1] |

| Glycine | Decreased | No change | Direct product of the inhibited reaction is depleted. | [1][7] |

| ATP / dTTP | Decreased | No change | Downstream nucleotide pools are depleted. | [1] |

| GAR / AICAR | Increased | No change | Purine intermediates preceding 1C-dependent steps build up. | [1] |

Table 3: In Vivo Efficacy of (+)SHIN2 in T-ALL Mouse Models

| Model | Compound | Dose & Route | Key Outcomes | Citation |

| NOTCH1-driven T-ALL (Allograft) | (+)SHIN2 | 200 mg/kg, IP, BID | - Significantly decreased tumor burden.- Extended median survival from 16 to 27 days. | [1] |

| Patient-Derived T-ALL (Xenograft) | (+)SHIN2 + Methotrexate | 200 mg/kg (+)SHIN2, IP | - Demonstrated synergistic antileukemic effect with methotrexate. | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the correct application and interpretation of results using SHIN2 enantiomers.

Protocol 1: Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and confirm the stereoselective activity of SHIN2.

-

Cell Seeding: Plate cancer cells (e.g., HCT116 or Molt4) in 96-well plates at a density of 1,000-5,000 cells per well in DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS).

-

Compound Preparation: Prepare stock solutions of (+)SHIN2 and this compound in DMSO. Create a serial dilution series for each compound (e.g., from 1 nM to 10 µM). A vehicle control (DMSO) must be included.

-

Treatment: After 24 hours, treat the cells with the prepared concentrations of (+)SHIN2, this compound, or vehicle control. For rescue experiments, a parallel set of wells can be co-treated with 1 mM formate.[1]

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized viability against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ for (+)SHIN2. Confirm that this compound shows no significant inhibition at the tested concentrations.

Protocol 2: Metabolite Extraction and LC-MS Analysis

Objective: To verify on-target SHMT inhibition by measuring changes in intracellular metabolite levels.

-

Cell Culture and Treatment: Culture cells (e.g., Molt4) to ~80% confluency in 6-well plates. Treat cells with vehicle, (+)SHIN2 (e.g., 2 µM), or this compound (e.g., 2 µM) for 24 hours.[1]

-

Metabolism Quenching: Rapidly aspirate the medium. Place the plate on dry ice and add 1 mL of ice-cold 80:20 methanol/water extraction solvent.

-

Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Sample Preparation: Transfer the supernatant (containing the polar metabolites) to a new tube and dry it using a vacuum concentrator.

-

LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using an LC-MS system capable of separating and detecting polar metabolites like amino acids and nucleotides.

-

Data Analysis: Identify and quantify peak areas for key metabolites (serine, glycine, ATP, GAR, AICAR). Compare the levels in (+)SHIN2-treated cells to those in vehicle and this compound-treated cells. A significant change should only be observed with (+)SHIN2.[1]

Protocol 3: In Vivo Target Engagement

Objective: To confirm that (+)SHIN2 inhibits SHMT activity in a living animal.

-

Animal Model: Use 10-14 week old male C57BL/6 mice.[1]

-

Compound Administration: Administer a single dose of (+)SHIN2 (e.g., 200 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

-

Tracer Infusion: Simultaneously, begin an intravenous infusion of a stable isotope tracer, U-¹³C-Serine (e.g., 30 mM at 0.1 µL/min/g).[1]

-

Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 0, 1, 2, 4, 8 hours).[1]

-

Plasma Analysis: Separate plasma from the blood samples. Analyze the plasma using LC-MS to measure the fractional labeling of serine and glycine isotopes (e.g., M+1, M+2).

-

Data Interpretation: Inhibition of SHMT in vivo is confirmed by a significant decrease in the circulating levels of M+2 glycine and partially labeled serine in the (+)SHIN2-treated mice compared to the vehicle-treated group.[1]

Logical Framework for Control Use

Conclusion

(+)SHIN2 is a valuable research tool and a potential therapeutic agent that targets the one-carbon metabolism pathway through potent and specific inhibition of SHMT. Its utility in research is profoundly enhanced by the availability of its stereoisomer, this compound. The use of this compound as a negative control is not merely good practice but is essential for rigorously demonstrating that the biological activities of (+)SHIN2 are a direct consequence of its intended on-target mechanism. This control allows for the clear distinction between specific SHMT inhibition and non-specific effects, ensuring the validity and reliability of experimental findings in the complex field of cancer metabolism and drug development.

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

role of (-)SHIN2 in one-carbon metabolism studies

An In-Depth Technical Guide on the Role of SHIN2 in One-Carbon Metabolism Studies

Introduction

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular function. It facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine).[1][2][3] Furthermore, this metabolic network is integral to cellular methylation processes and the maintenance of redox balance.[4][5][6] Central to the mitochondrial arm of this network is Serine Hydroxymethyltransferase 2 (SHMT2), an enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[4][7][8] Given that cancer cells exhibit reprogrammed metabolism to sustain rapid proliferation, SHMT2 has emerged as a significant therapeutic target.[5][6][9]

This guide focuses on SHIN2, a potent small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][8][10] SHIN2 exists as two enantiomers: (+)SHIN2, the active inhibitor, and (-)SHIN2, its inactive counterpart. In one-carbon metabolism research, this compound serves as a critical negative control. Its use allows researchers to verify that the observed biological and metabolic effects are a direct consequence of SHMT inhibition by (+)SHIN2, rather than off-target effects stemming from the compound's chemical structure.[3][11] This guide will detail the function of SHIN2, present quantitative data from key studies, outline experimental protocols, and visualize the associated metabolic pathways and experimental workflows.

Data Presentation: Quantitative Effects of SHIN2

The following tables summarize the quantitative data from studies investigating the effects of SHIN2 on cancer cell lines.

Table 1: Cellular Proliferation and IC50 Values

| Cell Line | Cancer Type | Compound | IC50 | Notes | Reference |

| HCT116 | Colorectal Carcinoma | (+)SHIN2 | ~2 µM | Growth inhibition assay. | [3] |

| HCT116 | Colorectal Carcinoma | This compound | No significant effect | Used as a negative control. | [3] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | (+)SHIN2 | ~1 µM | Growth inhibition assay. | [12] |

| Molt4 (Methotrexate-Resistant) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | (+)SHIN2 | ~0.25 µM | 4-fold decrease in IC50 compared to parental cells. | [12] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RZ-2994 (SHIN2 derivative) | Not specified | Induced G1 cell cycle arrest. | [13] |

Table 2: Metabolomic Changes Induced by (+)SHIN2

| Cell Line | Treatment | Metabolite | Fold Change | Notes | Reference |

| HCT116 | 2 µM (+)SHIN2 (24h) | AICAR | Increased | Accumulation of purine intermediate before 1C-dependent step. | [3] |

| HCT116 | 2 µM (+)SHIN2 (24h) | GAR | Increased | Accumulation of purine intermediate before 1C-dependent step. | [3] |

| HCT116 | 2 µM (+)SHIN2 (24h) | dTTP | Decreased | Depletion consistent with SHMT inhibition. | [3] |

| HCT116 | 2 µM (+)SHIN2 (24h) | ATP | Decreased | Depletion consistent with SHMT inhibition. | [3] |

| Molt4 | 2 µM (+)SHIN2 (24h) | PRPP | Increased | Upstream of glycine-requiring step in purine synthesis. | [3] |

| Molt4 | 2 µM (+)SHIN2 (24h) | AICAR | Increased (>4x) | Purine intermediate buildup. | [3][14] |

| Molt4 | 2 µM (+)SHIN2 (24h) | GAR | Increased (>4x) | Purine intermediate buildup. | [3][14] |

Signaling Pathways and Logical Relationships

Visualizations of the metabolic pathways and the logic behind combination therapies are crucial for understanding the role of SHIN2.

Caption: One-Carbon Metabolism Pathway and Drug Targets.

Caption: Logic of MTX and (+)SHIN2 Synergy and Resistance.

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: Cell Viability and Growth Inhibition Assay

-

Cell Culture: T-ALL (e.g., Molt4) or colorectal cancer (e.g., HCT116) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Treatment: A dilution series of (+)SHIN2, this compound (as a negative control), and/or methotrexate is prepared. The cells are treated with the compounds for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol 2: In Vivo Target Engagement using ¹³C-Serine Tracing

This protocol is designed to confirm that SHIN2 inhibits SHMT activity in a live animal model.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma) are engrafted with human cancer cells (e.g., patient-derived T-ALL xenograft). Tumor growth is monitored.[1][12]

-

Drug Administration: Once tumors are established, mice are treated with (+)SHIN2 (e.g., 200 mg/kg, intraperitoneal injection) or a vehicle control.[5]

-

Isotope Infusion: Following drug administration, a stable isotope-labeled serine (U-¹³C-serine) is infused intravenously.[1][3]

-

Sample Collection: Blood samples are collected at multiple time points post-infusion.[3]

-

Metabolite Extraction: Plasma is separated, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the fractional labeling of serine (m+3) and its SHMT-dependent product, glycine (m+2).

-

Data Interpretation: A significant reduction in the m+2 glycine to m+3 serine ratio in the SHIN2-treated group compared to the control group demonstrates in vivo inhibition of SHMT.[1][3]

Caption: Experimental Workflow for In Vivo Target Engagement.

Conclusion

SHIN2 is a powerful chemical probe for studying one-carbon metabolism. The active enantiomer, (+)SHIN2, effectively inhibits both SHMT1 and SHMT2, leading to cell cycle arrest and reduced proliferation in cancer models, particularly T-ALL.[1][4][8] Its synergy with methotrexate, a standard-of-care antifolate, and its enhanced efficacy in methotrexate-resistant cells, highlight a promising therapeutic strategy.[2][12] Critically, the inactive enantiomer, this compound, serves as an indispensable negative control, ensuring that the observed phenotypes are attributable to specific on-target inhibition of SHMT. The experimental protocols and workflows detailed herein provide a framework for future investigations into the intricate role of one-carbon metabolism in health and disease.

References

- 1. molbio.princeton.edu [molbio.princeton.edu]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oncoprotein SET promotes serine-derived one-carbon metabolism by regulating SHMT2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. research.unipd.it [research.unipd.it]

- 13. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating the Stereospecificity of SHMT Inhibitors: A Technical Guide Featuring (-)SHIN2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecificity of serine hydroxymethyltransferase (SHMT) inhibitors, with a central focus on the pyrazolopyran derivative, SHIN2. It aims to equip researchers with the necessary knowledge and methodologies to investigate the differential activities of SHIN2 enantiomers, particularly the inactive (-)SHIN2, in cancer cell metabolism. This document outlines the critical role of SHMT in one-carbon metabolism, the mechanism of its inhibition by SHIN2, and the downstream consequences on cancer cell proliferation and survival. Detailed experimental protocols and structured data tables are provided to facilitate the replication and expansion of these findings.

Introduction: SHMT as a Therapeutic Target in Oncology

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions crucial for epigenetic regulation.[2][3]

Mammalian cells possess two SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][4] Notably, SHMT2 is frequently upregulated in various cancers, correlating with poor prognosis and making it an attractive target for anticancer therapies.[3][5][6] Inhibition of SHMT disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis in cancer cells.[7][8]

SHIN2: A Stereospecific Inhibitor of SHMT

SHIN2 is a potent, cell-permeable pyrazolopyran-based inhibitor of both SHMT1 and SHMT2.[9][10][11] A critical aspect of SHIN2 is its stereospecificity. The biological activity resides almost exclusively in the (+)-enantiomer, while the (-)-SHIN2 enantiomer is largely inactive.[9][10] This stereoselectivity provides a powerful tool for researchers, as this compound can be used as a negative control to distinguish on-target from off-target effects of the active compound.

Mechanism of Action

(+)SHIN2 acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate binding site of both SHMT1 and SHMT2.[3] This inhibition blocks the production of glycine and 5,10-CH2-THF from serine.[3][7] The depletion of these crucial metabolites disrupts downstream pathways, including de novo purine and thymidylate synthesis, leading to the inhibition of cancer cell proliferation.[7][9]

Quantitative Data on SHMT Inhibition

The following tables summarize the in vitro and cellular activities of SHIN2 and other relevant SHMT inhibitors.

Table 1: In Vitro Inhibition of Human SHMT Isoforms

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| (+)SHIN1 (RZ-2994) | SHMT1/2 | 5 (SHMT1), 13 (SHMT2) | [10] |

| (+)SHIN2 | SHMT1/2 | ~10 (biochemical) | [12] |

| SHMT-IN-2 | SHMT1/2 | 13 (SHMT1), 66 (SHMT2) | [10] |

| SHMT-IN-3 | SHMT1/2 | 530 (SHMT1) | [10] |

Table 2: Cellular Activity of SHIN2 Enantiomers

| Cell Line | Compound | IC50 (µM) | Conditions | Reference(s) |

| HCT116 | (+)SHIN2 | 0.3 | - | [9] |

| HCT116 | This compound | Inactive | - | [9] |

| Molt4 (T-ALL) | (+)SHIN2 | - | Dose-dependent growth inhibition | [9] |

| DLBCL cell lines | (+)SHIN1 | ~5 | Apoptotic cell kill | [6] |

Signaling Pathways and Experimental Workflows

The inhibition of SHMT, particularly SHMT2, has been shown to impact several key signaling pathways implicated in cancer progression.

SHMT2 and Oncogenic Signaling

SHMT2 activity is intertwined with major cancer-promoting pathways. It has been demonstrated to enhance PI3K/AKT signaling by promoting the methylation and subsequent silencing of the PTEN promoter.[5] Furthermore, SHMT2 can directly interact with AKT, influencing downstream effectors like N-Myc.[5] SHMT2 also plays a role in the MAPK and STAT3 signaling pathways.[13][14]

Caption: Overview of SHMT2's role in metabolism and its interaction with key oncogenic signaling pathways.

Experimental Workflow for Investigating SHIN2 Stereospecificity

A logical workflow is essential for systematically investigating the stereospecific effects of SHIN2.

Caption: A streamlined workflow for the comprehensive investigation of SHIN2 stereospecificity.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed guide for key experiments.

SHMT Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This assay measures SHMT activity by coupling the production of 5,10-CH2-THF to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable increase in NADPH absorbance.

Materials:

-

Purified recombinant human SHMT1 or SHMT2

-

(+)SHIN2 and this compound

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP+

-

E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm or 375 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 µM).

-

Add varying concentrations of (+)SHIN2 or this compound to the reaction mixture and pre-incubate for 10-15 minutes at 25°C.

-

Initiate the reaction by adding THF (e.g., 0.4 mM) and the SHMT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm or 375 nm, which corresponds to the production of NADPH.[13]

-

Calculate the initial reaction velocities and determine the IC50 values for each enantiomer.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HCT116, Molt-4)

-

Complete cell culture medium

-

(+)SHIN2 and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of (+)SHIN2 and this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[11][15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Target Engagement Using ¹³C-Serine Tracing

This method assesses the ability of SHIN2 to inhibit SHMT activity in a living organism by tracing the metabolic fate of isotopically labeled serine.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

(+)SHIN2 and this compound formulated for in vivo administration (e.g., in 20% 2-hydroxypropyl-β-cyclodextrin)

-

U-¹³C-Serine solution (e.g., 30 mM in saline)

-

Equipment for intravenous infusion and blood collection

Procedure:

-

Administer a single dose of (+)SHIN2 (e.g., 200 mg/kg via intraperitoneal injection) or vehicle to the mice.[16]

-

Simultaneously, begin a continuous intravenous infusion of U-¹³C-Serine (e.g., at 0.1 µL/min/g).[16]

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8 hours).[16]

-

Process the plasma samples and analyze the isotopic enrichment of serine and glycine using LC-MS.

-

Inhibition of SHMT will result in a decreased conversion of M+3 serine to M+2 glycine.[16] The reversibility of the reaction can also be monitored by the appearance of M+1 and M+2 serine.[16]

Metabolite Profiling in SHIN2-Treated Cells

This protocol outlines the analysis of intracellular metabolite changes in response to SHMT inhibition.

Materials:

-

Cancer cell line

-

(+)SHIN2 and this compound

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

LC-MS system

Procedure:

-

Culture cells to a desired confluency and treat with (+)SHIN2, this compound, or vehicle for a specified time (e.g., 24 hours).

-

Rapidly aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Analyze the metabolite extracts by LC-MS to identify and quantify changes in key metabolites of one-carbon metabolism, such as serine, glycine, and purine and pyrimidine pathway intermediates.[9][17]

Generation of SHMT1/2 Knockout Cell Lines via CRISPR/Cas9

Creating knockout cell lines is crucial for validating the on-target effects of SHMT inhibitors.

Materials:

-

Cancer cell line

-

CRISPR/Cas9 vector (e.g., pX459)

-

gRNAs targeting SHMT1 and SHMT2

-

Transfection reagent

-

Puromycin (if using a selection vector)

-

Single-cell cloning supplies

Procedure:

-

Design and clone gRNAs targeting exons of SHMT1 and SHMT2 into a Cas9-expressing vector.

-

Transfect the cancer cell line with the gRNA/Cas9 constructs.

-

Select for transfected cells using an appropriate method (e.g., puromycin selection).

-

Isolate single cells by limiting dilution or FACS to establish monoclonal colonies.[18]

-

Expand the single-cell clones and validate the knockout of the target gene by Western blotting and sequencing of the genomic locus.[18]

Conclusion

The stereospecificity of SHIN2, with the potent (+) enantiomer and the inactive (-) enantiomer, presents a valuable tool for dissecting the role of SHMT in cancer metabolism. The detailed protocols and data provided in this guide are intended to empower researchers to rigorously investigate the therapeutic potential of targeting SHMT. By employing these methodologies, the scientific community can further elucidate the intricate metabolic vulnerabilities of cancer cells and pave the way for the development of novel, targeted therapies.

References

- 1. Induction of multidrug resistance in MOLT-4 cells by anticancer agents is closely related to increased expression of functional P-glycoprotein and MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ubigene.us [ubigene.us]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 5. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. MOLT-4. Culture Collections [culturecollections.org.uk]

- 13. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

(-)SHIN2: A Technical Guide to the Inactive Enantiomer of a Potent SHMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (-)-SHIN2, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2. While devoid of significant inhibitory activity against SHMT1 and SHMT2, (-)-SHIN2 serves as an essential negative control for in vitro and in vivo studies aimed at elucidating the biological consequences of SHMT inhibition. This document details the role of SHMT in one-carbon metabolism, the stereospecificity of SHIN2, and presents quantitative data for both enantiomers. Furthermore, it provides detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of SHIN2 enantiomers, alongside visualizations of the relevant metabolic pathways and experimental workflows.

Introduction: The Role of SHMT in One-Carbon Metabolism

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate-dependent enzyme that plays a central role in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical macromolecules.[1] Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] Due to the high demand for nucleotides and other building blocks in rapidly proliferating cancer cells, SHMT, particularly the mitochondrial isoform SHMT2, is often upregulated in various malignancies, making it an attractive target for cancer therapy.[1]

SHIN2: A Stereospecific Inhibitor of SHMT

SHIN2 is a potent, folate-competitive inhibitor of both human SHMT1 and SHMT2.[1] Its inhibitory activity is highly stereospecific, with the (+)-enantiomer, (+)-SHIN2, being the active form.[1] Conversely, the (-)-enantiomer, (-)-SHIN2, is inactive and serves as a crucial negative control in experiments to ensure that the observed biological effects are due to on-target SHMT inhibition.[1]

Quantitative Data

The following table summarizes the available quantitative data for the enantiomers of SHIN2.

| Compound | Target | IC50 (in vitro) | Cell-Based IC50 (HCT116) | Notes |

| (+)-SHIN2 | SHMT1/2 | Not Reported | ~300 nM[1] | The active enantiomer. |

| (-)-SHIN2 | SHMT1/2 | Inactive[1] | No significant effect on cell growth[1] | The inactive enantiomer; serves as a negative control. |

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of SHMT in the one-carbon metabolism pathway and the impact of its inhibition.

Experimental Workflow for SHIN2 Evaluation

The following diagram outlines a typical experimental workflow for evaluating the activity of SHIN2 enantiomers.

References

(-)SHIN2: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the chemical structure and properties of (-)-SHIN2, a stereoisomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2. While (+)-SHIN2 demonstrates significant biological activity, (-)-SHIN2 is recognized as the inactive enantiomer and serves as a crucial negative control in research settings. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, its role in experimental design, and relevant protocols.

Chemical Structure and Properties

(-)-SHIN2 is the levorotatory enantiomer of the chemical entity known as SHIN2. While the racemic mixture and the active (+)-enantiomer have been more extensively studied, the fundamental properties of the racemate provide a baseline for understanding the individual isomers.

The systematic IUPAC name for the racemic mixture of SHIN2 is 6-amino-4-(3-(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The absolute stereochemistry of the chiral center at the C4 position of the dihydropyran ring for (-)-SHIN2 has not been explicitly reported in the reviewed literature.

Physicochemical Properties of (Rac)-SHIN2

Quantitative data for the racemic mixture of SHIN2 are summarized in the table below. It is important to note that enantiomers share identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. Therefore, these values are representative for both (+)-SHIN2 and (-)-SHIN2.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₄O₃ | |

| Molecular Weight | 406.49 g/mol | |

| Appearance | Solid | [1] |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C for long-term storage |

Biological Activity and Role as a Negative Control

The primary biological target of the SHIN2 enantiomers is serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers.

-

(+)-SHIN2 : The dextrorotatory enantiomer is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme[3]. By blocking SHMT activity, (+)-SHIN2 disrupts the production of glycine and one-carbon units, leading to cell cycle arrest and inhibition of cancer cell proliferation[4].

-

(-)-SHIN2 : In contrast, (-)-SHIN2 is described as the inactive enantiomer[5][6]. It does not exhibit significant inhibitory activity against SHMT. This stereospecificity highlights the precise structural requirements for binding to the active site of the enzyme.

The inactivity of (-)-SHIN2 makes it an ideal negative control for experiments investigating the effects of (+)-SHIN2. By comparing the results from cells or animals treated with the active enantiomer to those treated with the inactive one, researchers can confidently attribute any observed biological effects to the specific inhibition of SHMT, rather than to off-target effects or the general chemical structure of the compound.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the inhibitory action of (+)-SHIN2.

Caption: SHMT signaling pathway and the inhibitory effect of (+)-SHIN2.

Experimental Protocols

The following provides a generalized methodology for utilizing (-)-SHIN2 as a negative control in cell-based assays, based on protocols described in the literature where the active enantiomer was studied.

Cell Growth Inhibition Assay

This protocol outlines the use of (-)-SHIN2 as a negative control to confirm that the growth-inhibitory effects of (+)-SHIN2 are due to on-target SHMT inhibition.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(+)-SHIN2 stock solution (e.g., 10 mM in DMSO)

-

(-)-SHIN2 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of (+)-SHIN2 and (-)-SHIN2 in complete cell culture medium. A typical concentration range for (+)-SHIN2 would be from 0.01 µM to 10 µM. A high concentration of (-)-SHIN2 (e.g., 10 µM) is typically used for the negative control. Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of (+)-SHIN2, the high concentration of (-)-SHIN2, or the vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curve for (+)-SHIN2 to determine the IC₅₀ value. The viability of cells treated with (-)-SHIN2 should be comparable to the vehicle control, confirming its lack of on-target activity.

Caption: General experimental workflow for using (-)-SHIN2 as a negative control.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Inactive Enantiomer: A Deep Dive into the Discovery and Synthesis of (-)-SHIN2

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of (-)-SHIN2 has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN2, and its role as a crucial negative control in the validation of a novel therapeutic strategy for cancers such as T-cell acute lymphoblastic leukemia (T-ALL).

Discovery and Rationale

(-)-SHIN2 emerged from a focused effort to improve the pharmacokinetic properties of a preceding inhibitor, SHIN1.[1] While the (+) enantiomer, (+)-SHIN2, was identified as a potent dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, its stereoisomer, (-)-SHIN2, was found to be biologically inactive.[2][3] This stereoselectivity is a critical finding, as the use of (-)-SHIN2 as a negative control has been instrumental in demonstrating that the anti-proliferative and metabolic effects of the active compound are indeed due to on-target SHMT inhibition.[2][3]

The primary target of (+)-SHIN2, the enzyme SHMT, is a pivotal component of one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and generating one-carbon units essential for the synthesis of nucleotides and other vital biomolecules.[4] Cancer cells, with their high demand for proliferation, often exhibit upregulation of the mitochondrial isoform, SHMT2.[5] By inhibiting this pathway, (+)-SHIN2 disrupts the supply of building blocks for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis and Chiral Separation

The synthesis of the racemic mixture of SHIN2 involves the construction of a pyrazolopyran scaffold. While the specific, step-by-step protocol for the initial synthesis is detailed in the supplementary materials of the primary research, the crucial subsequent step is the separation of the two enantiomers.[6] This is typically achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol for Chiral Separation: A solution of the racemic SHIN2 mixture is injected onto a chiral stationary phase (CSP) column. The differential interaction of the (+) and (-) enantiomers with the chiral environment of the column leads to their separation in retention time, allowing for the collection of the individual, enantiomerically pure compounds. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation. Polysaccharide-based columns are often effective for this type of separation.[7]

Quantitative Biological Data

The stark difference in biological activity between the two enantiomers is evident in quantitative assays. While (-)-SHIN2 is consistently reported as inactive, (+)-SHIN2 demonstrates potent inhibition of cancer cell growth.

| Compound | Cell Line | Assay | IC50 (nM) | Citation(s) |

| (+)-SHIN2 | HCT116 | Growth Inhibition | 300 | [7] |

| Molt-4 | Growth Inhibition | 89 | [7] | |

| (-)-SHIN2 | HCT116 | Growth Inhibition | > 30,000 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of (-)-SHIN2 and its active counterpart.

SHMT Enzymatic Assay

The inhibitory activity of SHIN2 enantiomers on purified SHMT1 and SHMT2 can be determined using a spectrophotometric assay. This assay measures the formation of a ternary complex between the enzyme, glycine, and the folate substrate, which results in a chromophoric intermediate.

Protocol Outline:

-

Recombinant human SHMT1 or SHMT2 is incubated with pyridoxal 5'-phosphate (PLP) and glycine.

-

Varying concentrations of the inhibitor ((-)-SHIN2 or (+)-SHIN2) are added.

-

The reaction is initiated by the addition of a folate substrate (e.g., leucovorin).

-

The absorbance at a specific wavelength (e.g., 500 nm) is monitored over time to determine the rate of the reaction.

-

IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Culture and Proliferation Assay

The human T-ALL cell line, Molt-4, is a key model for studying the effects of SHMT inhibitors.

Cell Culture Protocol:

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Conditions: Cells are maintained in suspension at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cultures are maintained by adding fresh medium to keep the cell density between 3 x 10^5 and 2 x 10^6 cells/mL.[9]

Proliferation Assay (MTT-based):

-

Molt-4 cells are seeded in 96-well plates at a density of approximately 4 x 10^5 cells/mL.

-

Cells are treated with a range of concentrations of (-)-SHIN2 or (+)-SHIN2.

-

After a defined incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured on a plate reader.

-

Cell viability is expressed as a percentage of the untreated control.

LC-MS Based Metabolomics

To understand the metabolic consequences of SHMT inhibition, liquid chromatography-mass spectrometry (LC-MS) is employed to measure changes in intracellular metabolite levels.

Metabolite Extraction Protocol:

-

Molt-4 cells are treated with the compounds of interest.

-

Metabolism is rapidly quenched by washing the cells with ice-cold saline and then adding a pre-chilled extraction solvent (e.g., 80% methanol).[10]

-

Cells are scraped and collected, and the lysate is centrifuged to pellet cell debris.

-

The supernatant containing the metabolites is collected and dried.

-

The dried extract is reconstituted in a suitable solvent for LC-MS analysis.

LC-MS Analysis: The extracted metabolites are separated by hydrophilic interaction liquid chromatography (HILIC) and detected by a high-resolution mass spectrometer. This allows for the identification and relative quantification of key metabolites in the one-carbon pathway, such as serine, glycine, and purine and pyrimidine nucleotides.

Signaling Pathways and Workflows

The mechanism of action of SHIN2 is intrinsically linked to the one-carbon metabolism pathway. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

References

- 1. molbio.princeton.edu [molbio.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deacetylation of serine hydroxymethyl-transferase 2 by SIRT3 promotes colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. bcrj.org.br [bcrj.org.br]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

Methodological & Application

Application Notes and Protocols for the Use of (-)SHIN2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the biologically inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In cell culture experiments, this compound serves as an essential negative control to demonstrate the specific on-target effects of (+)SHIN2. The active compound, (+)SHIN2, inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, which are critical enzymes in one-carbon (1C) metabolism.[1] By catalyzing the conversion of serine to glycine, SHMT provides the one-carbon units necessary for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1] Inhibition of SHMT by (+)SHIN2 disrupts these processes, leading to anti-proliferative and cytostatic effects in cancer cells, which often exhibit elevated SHMT2 expression.[2]

These application notes provide detailed protocols for utilizing this compound as a negative control alongside (+)SHIN2 to investigate the effects of SHMT inhibition on cancer cell lines. The included methodologies cover cell viability assays, cell cycle analysis, apoptosis detection, and the crucial formate rescue experiment to confirm on-target activity.

Mechanism of Action of SHMT Inhibition

The primary mechanism of action of (+)SHIN2 is the competitive inhibition of SHMT, which blocks the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), thereby preventing the formation of 5,10-methylenetetrahydrofolate. This depletion of one-carbon units starves the cell of the necessary building blocks for nucleotide biosynthesis, leading to an arrest in the S phase of the cell cycle.[2]

Figure 1. SHMT Inhibition Pathway by (+)SHIN2.

Data Presentation

Table 1: In Vitro Efficacy of (+)SHIN2 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Exposure Time | Reference |

| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Assay | ~90 | Not Specified | [2] |

| HCT116 | Colon Cancer | Growth Assay | 300 | 24 hours | [3] |

| T-ALL Cell Lines (various) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Assay | Potent | Not Specified | [2] |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Experiment | (+)SHIN2 Concentration | This compound Concentration | Incubation Time | Expected Outcome |

| Cell Viability (Dose-Response) | 1 nM - 100 µM | 1 nM - 100 µM | 24 - 72 hours | (+)SHIN2 shows dose-dependent inhibition of viability; this compound shows minimal effect. |

| Cell Cycle Analysis | 2 µM | 2 µM | 24 - 48 hours | (+)SHIN2 induces S-phase arrest; this compound does not significantly alter the cell cycle profile.[2][3] |

| Apoptosis Assay | 20 µM | 20 µM | 24 - 48 hours | (+)SHIN2 may induce a modest increase in apoptosis/necrosis; this compound should show baseline levels. |

| Metabolite Analysis | 2 µM | 2 µM | 6 - 24 hours | (+)SHIN2 decreases levels of M+2 glycine and downstream purine intermediates.[1] |

| Formate Rescue | IC50 of (+)SHIN2 | IC50 of (+)SHIN2 | 24 - 72 hours | 1 mM formate rescues the anti-proliferative effect of (+)SHIN2.[2] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the dose-dependent effect of (+)SHIN2 on cell viability, using this compound as a negative control.

Experimental Workflow:

Figure 2. Cell Viability Assay Workflow.

Materials:

-

Cancer cell lines (e.g., Molt4, HCT116)

-

Complete culture medium

-

96-well plates

-

(+)SHIN2 and this compound stock solutions (e.g., 10 mM in DMSO)

-

MTT or MTS reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of (+)SHIN2 and this compound in complete culture medium. A suggested range is from 1 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for (+)SHIN2.

Cell Cycle Analysis

This protocol assesses the effect of SHMT inhibition on cell cycle progression.

Procedure:

-

Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.

-

After 24 hours, treat the cells with (+)SHIN2 (e.g., 2 µM), this compound (e.g., 2 µM), and a vehicle control.

-

Incubate for 24 to 48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. An accumulation of cells in the S phase is expected for cells treated with (+)SHIN2.[2]

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

Procedure:

-

Seed and treat cells in 6-well plates as described for the cell cycle analysis. A typical concentration for (+)SHIN2 is 20 µM.

-

After 24 to 48 hours, harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Formate Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects of (+)SHIN2 are due to the depletion of the one-carbon pool.

Procedure:

-

Follow the cell viability assay protocol as described above.

-

In a parallel set of wells, co-treat the cells with (+)SHIN2 (at its IC50 concentration) and 1 mM sodium formate.

-

Include controls for no treatment, (+)SHIN2 alone, and sodium formate alone.

-

After the incubation period, perform the MTT/MTS assay.

-

A rescue of cell viability in the presence of formate indicates that the effect of (+)SHIN2 is on-target.[2]

Mandatory Visualizations

Signaling Pathway of SHMT Inhibition by (+)SHIN2:

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Cancer proteome and metabolite changes linked to SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)SHIN2 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In cancer research, particularly in models of T-cell acute lymphoblastic leukemia (T-ALL), SHMT is a key enzyme in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids necessary for rapid cell proliferation. While (+)SHIN2 actively inhibits SHMT and demonstrates anti-leukemic effects, this compound serves as an essential negative control in experimental settings to ensure that the observed effects are due to the specific inhibition of SHMT by (+)SHIN2 and not due to off-target or non-specific effects of the chemical scaffold. These notes provide detailed protocols for the administration of this compound in mouse models, which are identical to those for its active counterpart, (+)SHIN2, to ensure rigorous experimental design.

Mechanism of Action: SHMT Inhibition in One-Carbon Metabolism

SHIN2 targets serine hydroxymethyltransferase (SHMT), a critical enzyme in the one-carbon metabolic pathway. SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which catalyze the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a central donor of one-carbon units for the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1] By inhibiting SHMT, (+)SHIN2 disrupts this pathway, leading to a depletion of nucleotide precursors and subsequent arrest of cell proliferation, particularly in rapidly dividing cancer cells.[1]

Signaling Pathway Diagram

Caption: Inhibition of SHMT1/2 by (+)SHIN2 disrupts one-carbon metabolism.

Experimental Protocols

The following protocols are based on studies using the active enantiomer, (+)SHIN2, in mouse models of T-cell acute lymphoblastic leukemia. For robust experimental design, it is critical to include a control group administered with this compound using the identical protocol (vehicle, dose, route, and schedule).

Preparation of this compound Formulation

This protocol details the preparation of the dosing solution.

| Step | Procedure | Details |

| 1 | Reagent Preparation | Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. This will serve as the vehicle. |

| 2 | Dissolution of this compound | Weigh the required amount of this compound and dissolve it in the 20% HPβCD solution to a final concentration of 20 mg/mL.[2] |

| 3 | Solubilization | Vortex and/or sonicate the solution until the this compound is completely dissolved. The solution should be clear. |

| 4 | Storage | Prepare fresh on the day of dosing. If short-term storage is necessary, protect from light and store at 4°C. |

Administration of this compound in a T-ALL Xenograft Mouse Model

This protocol outlines the in vivo administration for efficacy studies.

| Parameter | Specification | Reference |

| Mouse Strain | Immunocompromised mice suitable for xenografts (e.g., NOD/SCID or NSG) | General knowledge |

| Tumor Model | NOTCH1-driven T-ALL cell line xenograft | [2] |

| Dosage | 200 mg/kg | [2][3] |

| Administration Route | Intraperitoneal (IP) injection | [2][3] |

| Dosing Schedule | Twice daily (BID) for 11 consecutive days | [2] |

| Control Groups | Vehicle (20% HPβCD solution) and (+)SHIN2 (200 mg/kg) | [2] |

Experimental Workflow:

-

Cell Implantation: Engraft T-ALL cells expressing a reporter gene (e.g., luciferase) into the mice.

-

Tumor Growth Monitoring: Monitor tumor burden using bioluminescent imaging (e.g., IVIS).

-

Treatment Initiation: Once tumors are established, randomize mice into treatment groups: Vehicle, this compound, and (+)SHIN2.

-

Dosing: Administer the prepared formulations according to the specified schedule.

-

Monitoring: Continue to monitor tumor growth via imaging and animal health (body weight, clinical signs) throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy testing of SHIN2 enantiomers.

Synergistic Study with Methotrexate

This compound can also be used as a control in studies investigating the synergistic effects of (+)SHIN2 with other chemotherapeutic agents like methotrexate.

| Parameter | Specification | Reference |

| (+)SHIN2 / this compound Dosage | 200 mg/kg, IP, BID | [2][4] |

| Methotrexate Dosage | 10 mg/kg, IP | [2][4] |

| Dosing Schedule | A cyclical schedule is often employed. For example: a 5-days ON, 2-days OFF treatment schedule. Methotrexate may be administered on day 1 and day 5 of the treatment cycle. | [2][4] |

| Treatment Groups | 1. Vehicle2. Methotrexate alone3. This compound alone4. (+)SHIN2 alone5. Methotrexate + (-)SHIN26. Methotrexate + (+)SHIN2 | [2] |

Note: The exact scheduling can be adapted based on the specific tumor model and study objectives. The inclusion of group 5 (Methotrexate + this compound) is crucial to demonstrate that any observed synergy is due to the specific activity of (+)SHIN2.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the in vivo administration of SHIN2 enantiomers.

| Parameter | Value | Unit | Study Type |

| Concentration of Stock Solution | 20 | mg/mL | Efficacy / Synergy |

| Vehicle | 20% HPβCD in water | % (w/v) | Efficacy / Synergy |

| Dose | 200 | mg/kg | Efficacy / Synergy |

| Administration Route | Intraperitoneal (IP) | - | Efficacy / Synergy |

| Dosing Frequency (Single Agent) | Twice Daily (BID) | - | Efficacy |

| Treatment Duration (Single Agent) | 11 | days | Efficacy |

| Methotrexate Co-dose | 10 | mg/kg | Synergy |

Disclaimer: These protocols are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and mouse models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for (-)SHIN2 in In Vivo Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)SHIN2 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)SHIN2. In drug discovery and development, particularly in the context of in vivo target engagement and efficacy studies, the use of an inactive enantiomer as a negative control is crucial for validating that the observed pharmacological effects of the active compound are due to its specific interaction with the intended target. This document provides detailed application notes and protocols for the use of this compound as a negative control in in vivo studies designed to assess the target engagement of its active counterpart, (+)SHIN2.

Mechanism of Action of the Active Enantiomer, (+)SHIN2

(+)SHIN2 is an inhibitor of serine hydroxymethyltransferase (SHMT), with a preference for the mitochondrial isoform, SHMT2.[1][2] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell proliferation.[3][4] In many cancer cells, the SHMT2-mediated pathway is upregulated to meet the high demand for biomass production.[1] By inhibiting SHMT, (+)SHIN2 disrupts the supply of one-carbon units, leading to cell cycle arrest and inhibition of tumor growth.[5]

Signaling Pathway

Caption: (+)SHIN2 targets and inhibits SHMT2, blocking the one-carbon metabolism pathway.

Quantitative Data

The following table summarizes the available quantitative data for the active enantiomer, (+)SHIN2. As the inactive control, this compound is expected to have negligible activity in these assays.

| Parameter | Cell Line | Value | Reference |

| IC50 | HCT116 (Colon Cancer) | 300 nM | [5] |

| IC50 | Molt4 (T-ALL) | 89 nM | [5] |

| In Vivo Dosage | Mouse models | 200 mg/kg (IP) | [1][5] |

Experimental Protocols

In Vivo Target Engagement Study Using Isotope Tracing

This protocol is designed to assess the in vivo target engagement of SHMT by monitoring the metabolic flux from serine to glycine using stable isotope-labeled serine.

Objective: To confirm that (+)SHIN2 inhibits SHMT activity in vivo and that this compound does not.

Materials:

-

(+)SHIN2

-

This compound (as a negative control)

-

Vehicle: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water[1]

-

U-13C-Serine (sterile solution, 30 mM in saline)[1]

-

Male C57BL/6 mice (10-14 weeks old) with surgically implanted jugular vein catheters[1]

-

Blood collection tubes

-

Centrifuge

-

LC-MS instrumentation for metabolite analysis

Experimental Workflow:

Caption: Workflow for assessing in vivo target engagement of SHMT inhibitors.

Procedure:

-

Animal Preparation: Acclimatize catheterized male C57BL/6 mice for at least 3 days before the experiment. House mice individually.[1]

-

Compound Formulation: Prepare a 20 mg/mL solution of (+)SHIN2 and this compound in 20% HPβCD in water. The vehicle group will receive the 20% HPβCD solution.[1]

-

Dosing: Administer a single intraperitoneal (IP) injection of the vehicle, 200 mg/kg (+)SHIN2, or 200 mg/kg this compound to the respective groups of mice.[1]

-

Isotope Infusion: Immediately after dosing, begin the infusion of U-13C-Serine (30 mM in saline) at a rate of 0.1 µL/min/g through the jugular vein catheter.[1]

-

Blood Collection: Collect approximately 10 µL of blood via tail bleeding at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).[1]

-

Sample Processing: Place blood samples on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.[1]

-

LC-MS Analysis: Analyze the serum samples by LC-MS to determine the levels of 13C-labeled serine and glycine.

-

Data Interpretation: In the vehicle and this compound treated groups, a steady increase in 13C-labeled glycine is expected, indicating active SHMT-mediated conversion of serine to glycine. In the (+)SHIN2 treated group, a significant reduction in the formation of 13C-labeled glycine is anticipated, demonstrating target engagement and inhibition of SHMT. The this compound group should show a metabolic profile similar to the vehicle group, confirming its lack of on-target activity.

In Vivo Efficacy Study in a T-ALL Xenograft Model

This protocol outlines the use of this compound as a negative control in a study evaluating the anti-tumor efficacy of (+)SHIN2.

Objective: To determine if the anti-tumor effects of (+)SHIN2 are specific and to rule out non-specific toxicity, using this compound as a control.

Materials:

-

(+)SHIN2 and this compound formulated as described above.

-

Vehicle (20% HPβCD in water).

-

Human T-ALL cell line (e.g., Molt4) or a patient-derived xenograft (PDX) model.

-

Immunocompromised mice (e.g., NOD/SCID).

-

Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

-

Tumor Implantation: Inoculate immunocompromised mice with the T-ALL cells.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors are established, randomize mice into three groups: Vehicle, (+)SHIN2 (200 mg/kg), and this compound (200 mg/kg).

-

Treatment: Administer the respective treatments via IP injection. A typical dosing schedule could be twice daily (BID) for a set number of days (e.g., 11 days).[1]

-

Monitoring: Monitor tumor burden using bioluminescence imaging or other appropriate methods. Also, monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tumors for further analysis.

-

Data Interpretation: A significant reduction in tumor growth is expected in the (+)SHIN2 treated group compared to the vehicle and this compound groups. The this compound group should exhibit tumor growth kinetics similar to the vehicle group, demonstrating that the observed anti-tumor efficacy of (+)SHIN2 is due to its specific on-target activity and not a general cytotoxic effect of the chemical scaffold.

Concluding Remarks

The use of this compound as an inactive control is indispensable for the rigorous in vivo evaluation of its active enantiomer, (+)SHIN2. By including this compound in target engagement and efficacy studies, researchers can confidently attribute the observed pharmacological and anti-tumor effects to the specific inhibition of SHMT, thereby strengthening the rationale for further development of (+)SHIN2 as a therapeutic agent. The protocols provided herein offer a framework for conducting these critical in vivo experiments.

References

- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Alkyne-Containing (-)SHIN2 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHIN2 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism that is upregulated in certain cancers. SHIN2 exists as two enantiomers: (+)SHIN2, the active inhibitor, and (-)SHIN2, the inactive enantiomer. The active form, (+)SHIN2, has been shown to increase survival in mouse models of T-cell acute lymphoblastic leukemia (T-ALL), particularly in synergy with methotrexate.[1][2] A key structural feature of SHIN2 for chemical biology applications is the presence of a terminal alkyne group, which makes it a valuable tool for "click chemistry."[3][4]

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[5][6] This reaction's specificity and efficiency in biological systems have made it a staple for a wide range of applications, including biomolecule labeling, drug target identification, and the development of diagnostic probes.[7][8]

While the active (+)SHIN2 enantiomer holds therapeutic promise, the alkyne-containing inactive enantiomer, this compound, serves as an ideal negative control for in vitro and in vivo target engagement and validation studies. By using click chemistry to attach reporter molecules to this compound, researchers can differentiate between target-specific binding of (+)SHIN2 and any non-specific interactions. This document provides detailed protocols and potential applications for leveraging the alkyne group of this compound in click chemistry-based research.

Data Presentation

The following tables provide generalized quantitative data for typical click chemistry reactions. These should be used as a starting point and optimized for specific experimental setups.